molecular formula C26H21F4N3O4 B12207392 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-fluorobenzyl)oxy]phenol

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-fluorobenzyl)oxy]phenol

Cat. No.: B12207392
M. Wt: 515.5 g/mol
InChI Key: BVWPXCQXCPMTOF-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-fluorobenzyl)oxy]phenol is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-fluorobenzyl)oxy]phenol typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of Substituents: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent. The amino and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

    Coupling with Phenol: The final step involves the coupling of the pyrimidine derivative with 4-fluorobenzyl phenol using a suitable coupling reagent like a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-fluorobenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-fluorobenzyl)oxy]phenol has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Material Science: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic properties.

    Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-fluorobenzyl)oxy]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorobenzyl)oxy]phenol
  • 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-chloropyrimidin-4-yl]-5-[(4-fluorobenzyl)oxy]phenol

Uniqueness

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-fluorobenzyl)oxy]phenol is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

Molecular Formula

C26H21F4N3O4

Molecular Weight

515.5 g/mol

IUPAC Name

2-[2-amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol

InChI

InChI=1S/C26H21F4N3O4/c1-35-20-10-5-15(11-21(20)36-2)22-23(32-25(31)33-24(22)26(28,29)30)18-9-8-17(12-19(18)34)37-13-14-3-6-16(27)7-4-14/h3-12,34H,13H2,1-2H3,(H2,31,32,33)

InChI Key

BVWPXCQXCPMTOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=C(N=C2C(F)(F)F)N)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)OC

Origin of Product

United States

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